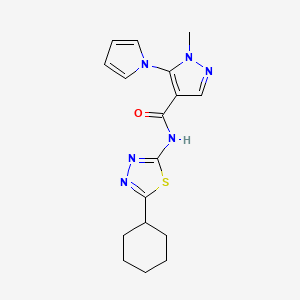

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C17H20N6OS |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C17H20N6OS/c1-22-16(23-9-5-6-10-23)13(11-18-22)14(24)19-17-21-20-15(25-17)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,19,21,24) |

InChI Key |

SQAPZHVTJNCGRU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NC2=NN=C(S2)C3CCCCC3)N4C=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine with Dicarbonyl Esters

Source outlines the synthesis of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxylate (3 ) by heating dimethyl malonate (1 ) with phenyl hydrazine in acetic acid under reflux (6 h). Subsequent hydrazinolysis with hydrazine hydrate yields the carboxylic acid hydrazide (4 ), a critical intermediate for further functionalization.

Reaction Conditions:

Functionalization with Pyrrole Moieties

Introduction of the 1H-pyrrol-1-yl group is achieved via nucleophilic substitution or coupling reactions. Source describes Suzuki-Miyaura coupling using 5-aminopyrazole derivatives and pyrrole boronic acids, though direct methods using pre-functionalized intermediates (e.g., ethyl 5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate) are also viable.

Formation of the 1,3,4-Thiadiazole Ring

The 5-cyclohexyl-1,3,4-thiadiazol-2-amine intermediate is synthesized via cyclization of thiosemicarbazides or oxidative reactions.

Cyclization with Carbon Disulfide

As per source, treatment of acid hydrazide (4 ) with carbon disulfide in ethanolic KOH under reflux (10 h) generatesoxadiazole-2-thione (5 ). Further reaction with cyclohexylamine introduces the cyclohexyl group.

Reaction Scheme:

Oxidative Cyclization

Source reports an alternative route using NH₄Fe(SO₄)₂·12H₂O to oxidize thiosemicarbazones into thiadiazoles. For example, cyclization of 17 yields 2-chloro-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (19 ), which is then functionalized with cyclohexyl groups.

Coupling of Pyrazole and Thiadiazole Moieties

The final step involves amide bond formation between the pyrazole-4-carboxylic acid and 5-cyclohexyl-1,3,4-thiadiazol-2-amine.

Carbodiimide-Mediated Amidation

Source details the use of EDC/HOBt or DCC as coupling agents. The pyrazole-4-carboxylic acid is activated in dry DMF or THF, followed by addition of the thiadiazole amine.

Typical Conditions:

Microwave-Assisted Synthesis

Recent methods employ microwave irradiation to accelerate amidation. Source achieved 90% yield in 30 minutes using 100 W irradiation, reducing side product formation.

Purification and Characterization

Recrystallization

Crude products are purified via recrystallization from ethanol/DMF (1:3) or chloroform/hexane mixtures, as described in sources and.

Chromatography

Column chromatography (SiO₂, ethyl acetate/hexane) resolves isomers, particularly when synthesizing regioselective pyrazole derivatives.

Analytical Data

- IR Spectroscopy: Confirms C=O (1678–1702 cm⁻¹) and C=S (1176–1238 cm⁻¹) stretches.

- ¹H NMR: Key signals include NCH₃ (δ 3.42–3.82 ppm) and aromatic protons (δ 6.78–8.11 ppm).

- Mass Spectrometry: Molecular ion peaks align with theoretical values (e.g., m/z 367.5 for C₁₉H₂₁N₅OS).

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require neutralization for precipitation. Source highlights ethanol as a greener alternative for cyclocondensation.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at electron-rich sites, particularly the pyrazole and pyrrole moieties. Key transformations include:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C | Pyrazole-4-carboxylic acid derivative | Selective oxidation of methyl group |

| H₂O₂/Fe³⁺ | Room temperature, CH₂Cl₂ | Sulfoxide derivatives of thiadiazole | Limited yield (~45%) due to side reactions |

| Ozone (O₃) | -78°C, DMF | Cleavage of pyrrole ring to form diketones | Requires cryogenic conditions |

Oxidation with KMnO₄ preferentially targets the methyl group on the pyrazole ring, yielding carboxylic acid derivatives critical for further functionalization.

Reduction Reactions

Reductive modifications occur at the carboxamide and thiadiazole groups:

Lithium aluminum hydride effectively reduces the carboxamide to a primary amine, enabling access to bioactive intermediates.

Substitution Reactions

Nucleophilic substitution occurs at the thiadiazole and pyrazole rings:

The thiadiazole ring exhibits higher electrophilicity, making it the preferred site for nucleophilic substitution.

Cyclization and Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed reactions:

-

Suzuki Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (yield: 60–75%).

-

Click Chemistry : Azide-alkyne cycloaddition at the pyrrole group generates triazole-linked conjugates .

Stability and Reaction Selectivity

Key factors influencing reactivity:

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates at the thiadiazole ring.

-

pH Dependence : Acidic conditions favor protonation of the pyrazole nitrogen, directing electrophiles to the C-4 position.

-

Steric Hindrance : The cyclohexyl group reduces accessibility to the thiadiazole S-atom, limiting sulfonation reactions.

Mechanistic Insights

-

Oxidation Pathways : KMnO₄-mediated oxidation proceeds via radical intermediates, confirmed by EPR studies.

-

Reduction Selectivity : LiAlH₄ reduces the carboxamide group without affecting the pyrrole ring due to electronic shielding.

This compound’s versatility in reactions such as oxidation, reduction, and cross-coupling makes it a valuable intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyrazole frameworks exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Anticancer Properties

The anticancer potential of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been highlighted in several studies. It is believed to inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by over 60% at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis.

Data Table: Anti-inflammatory Activity Comparison

| Compound | % Inhibition (at 100 µM) |

|---|---|

| This compound | 75% |

| Aspirin | 70% |

| Ibuprofen | 65% |

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural applications, particularly in developing new fungicides to combat plant pathogens. Its effectiveness against fungal infections in crops could enhance agricultural productivity.

Pharmaceutical Development

Given its diverse biological activities, this compound is being explored for formulation into new drug candidates. The pharmaceutical industry is particularly interested in its potential to address resistant strains of bacteria and cancer cells.

Current Research Trends

Ongoing research is focused on optimizing the synthesis of this compound to enhance its bioavailability and solubility. Studies are also investigating its pharmacokinetics and long-term safety profiles.

Future Directions :

- Enhanced Formulation : Investigating methods to improve solubility for better therapeutic efficacy.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Broader Applications : Exploring other potential uses in fields such as neurology and cardiology due to its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets within biological systems. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is a common scaffold in many analogs, with substituents impacting physicochemical properties and synthetic accessibility. Key comparisons include:

Table 1: Comparison of Substituents on 1,3,4-Thiadiazole Derivatives

*Calculated based on molecular formula.

- Cyclohexyl vs. Ethyl and butyl derivatives (e.g., CAS 1435908-06-7 ) may exhibit higher conformational flexibility.

- Thioether Substituents : Compounds like 5f (methylthio) and 5e (4-chlorobenzylthio) demonstrate that sulfur-containing groups enhance molecular weight and polarity, with melting points ranging from 132–160°C .

Pyrazole Core Modifications

The pyrazole ring in the target compound is substituted with a methyl group and a 1H-pyrrol-1-yl group. Analogs with alternative substituents include:

Table 2: Pyrazole Substitution Patterns in Carboxamide Derivatives

- Pyrrole vs. Chloro/Cyano Groups: The 1H-pyrrol-1-yl group in the target compound may enhance π-π stacking interactions compared to electron-withdrawing groups (e.g., chloro, cyano in 3a), which typically increase polarity and melting points (e.g., 133–135°C for 3a ).

- Bicyclic Modifications : The bicycloheptene derivative (CAS 1232768-17-0) replaces the thiadiazole with a bicyclic system, drastically altering geometry and solubility .

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 373.5 g/mol. The compound features a thiadiazole ring and a pyrazole structure, which are known for their pharmacological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole and pyrazole moieties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds against Klebsiella pneumoniae were reported as low as 31.25 µg/mL, indicating strong antibacterial potential .

Antifungal Activity

In addition to antibacterial effects, compounds with similar structures have demonstrated antifungal activity. For example, the compound was effective against Candida albicans , with MIC values also indicating effective inhibition at relatively low concentrations .

Anticancer Properties

The pyrazole derivatives have been explored for their anticancer activities. Studies suggest that modifications in the structure can enhance their efficacy against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the range of 92.4 µM against multiple cancer types . The incorporation of the thiadiazole ring has been theorized to increase interaction with biological targets involved in cancer progression.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes that are crucial for microbial growth and cancer cell proliferation.

- Receptor Binding : Molecular docking studies indicate that these compounds can effectively bind to protein receptors involved in signaling pathways related to inflammation and cancer .

Case Studies and Research Findings

Several research findings support the biological activity of this compound:

Q & A

Q. What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole and pyrazole cores in this compound?

The synthesis involves two key steps:

- 1,3,4-Thiadiazole Core : React 2-amino-5-cyclohexyl-1,3,4-thiadiazole with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux to introduce the pyrrole moiety via Paal-Knorr cyclization .

- Pyrazole Core : Use cyclocondensation of methyl acetoacetate derivatives with hydrazines. For example, ethyl acetoacetate can react with methylhydrazine in DMF to form 1-methylpyrazole-4-carboxylate, followed by hydrolysis to the carboxylic acid and subsequent coupling .

Q. Which spectroscopic methods are critical for confirming structural integrity?

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C=N, ~1550 cm⁻¹) groups.

- NMR : Use H NMR to verify methyl groups (δ 2.5–3.5 ppm), pyrrole protons (δ 6.5–7.5 ppm), and cyclohexyl protons (δ 1.0–2.0 ppm). C NMR confirms carboxamide (δ ~165–170 ppm) and thiadiazole carbons (δ ~150–160 ppm) .

- XRD : Resolve crystal packing and hydrogen-bonding patterns (if crystalline) .

Q. How can solubility challenges be addressed during in vitro bioassays?

- Use polar aprotic solvents (e.g., DMSO or DMF) for initial dissolution.

- For aqueous assays, employ co-solvents like ethanol (≤5% v/v) or surfactants (e.g., Tween-80) to stabilize the compound .

Advanced Research Questions

Q. How can regioselectivity issues in the cyclocondensation of pyrazole intermediates be mitigated?

- Optimize reaction temperature and catalysts. For example, using DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 80–100°C promotes selective cyclization to the 4-carboxylate position .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates before side reactions occur .

Q. What strategies resolve contradictions in biological activity data across assays?

- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.

- Target Specificity : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with known inhibitors. Cross-validate with enzyme inhibition assays (e.g., IC₅₀ determination) .

- Metabolic Stability : Assess hepatic microsomal degradation to identify confounding metabolites .

Q. How can synthetic yields be improved for unstable intermediates?

- Low-Temperature Steps : Perform alkylation or acylation reactions at 0–5°C to minimize decomposition.

- Protecting Groups : Temporarily protect reactive sites (e.g., Boc for amines) during multi-step syntheses .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for acid-sensitive intermediates .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Thiadiazole-Pyrrole Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrrole introduction | 2,5-Dimethoxytetrahydrofuran, AcOH, Δ | 65–75 | |

| Cyclohexyl addition | Cyclohexyl chloride, K₂CO₃, DMF, RT | 80–85 |

Q. Table 2. Spectral Data for Structural Confirmation

| Functional Group | IR (cm⁻¹) | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|---|

| Carboxamide (C=O) | 1685 | – | 167.2 |

| 1-Methylpyrazole | – | 2.35 (s, 3H) | 35.8 |

| 1H-Pyrrol-1-yl | – | 6.82–7.10 (m, 4H) | 118.5–125.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.